Benzo[b]fluoranthene

Isotope Dilution Mass Spectrometry Environmental Analysis Analytical Chemistry

Ensure defensible quantitative accuracy in PAH analysis with 13C6-Benzo[b]fluoranthene (CAS 1397206-82-4). This isotopologue delivers a +6 Da mass shift for unambiguous IDMS, directly addressing the critical need for a true internal standard—not a surrogate isomer—to correct for matrix effects per EPA 610. Substituting this labeled compound with unlabeled isomers introduces systematic quantification errors, making it an essential, non-negotiable procurement for any lab conducting regulatory environmental or toxicological testing.

Molecular Formula C₁₄¹³C₆H₁₂
Molecular Weight 258.27
CAS No. 1397206-82-4
Cat. No. B1141397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[b]fluoranthene
CAS1397206-82-4
Synonyms2,3-Benzfluoranthene-13C6;  3,4-Benz[e]acephenanthrylene-13C6;  3,4-Benzfluoranthene-13C6;  3,4-Benzofluoranthene-13C6;  Benzo[b]fluoranthene-13C6;  Benzo[e]fluoranthene-13C6;  NSC 89265-13C6
Molecular FormulaC₁₄¹³C₆H₁₂
Molecular Weight258.27
Structural Identifiers
SMILESC1=CC=C2C3=C4C(=CC=C3)C5=CC=CC=C5C4=CC2=C1
InChIInChI=1S/C20H12/c1-2-7-14-13(6-1)12-19-16-9-4-3-8-15(16)18-11-5-10-17(14)20(18)19/h1-12H
Commercial & Availability
Standard Pack Sizes1 mg / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 66 °F (NTP, 1992), In water, 0.0015 mg/L, temperature not specified, In water, 0.0012 mg/L, temperature not specified, Miscible with benzene, Slightly soluble in acetone, Solubility in water: none

Benzo[b]fluoranthene (CAS 1397206-82-4) Reference Standard for PAH Environmental Monitoring and Carcinogenicity Research Procurement Guide


Benzo[b]fluoranthene (CAS 1397206-82-4), a 13C6-labeled isotopologue of the native polycyclic aromatic hydrocarbon (PAH) benzo[b]fluoranthene (BbF, CAS 205-99-2), serves as a specialized internal standard for quantitative analytical workflows . The compound possesses a molecular formula of C14[13C]6H12 and a molecular weight of 258.26 g/mol, providing a distinct mass shift (+6 Da) relative to the unlabeled native form (C20H12, 252.31 g/mol), thereby enabling precise isotope dilution mass spectrometry (IDMS) . As a member of the non-alternant PAH class characterized by a five-membered ring within a fused aromatic framework, its procurement is driven primarily by applications in environmental trace analysis, toxicological research, and regulatory compliance monitoring [1].

Why 13C6-Benzo[b]fluoranthene Cannot Be Substituted with Unlabeled BbF or Other PAH Isomers in Analytical Workflows


In quantitative analytical chemistry, particularly within the framework of US EPA Method 610 or ISO 18287 for PAH analysis, the substitution of a 13C6-labeled benzo[b]fluoranthene (CAS 1397206-82-4) internal standard with unlabeled native BbF (CAS 205-99-2) or other benzofluoranthene isomers is scientifically invalid due to fundamental differences in mass spectrometric response and chromatographic behavior [1]. The 13C6-label introduces a mass difference that allows the mass spectrometer to distinguish the internal standard from the native analyte, enabling accurate quantification via isotope dilution . Substituting with an unlabeled isomer would result in co-elution and ion suppression, leading to systematic quantification errors [2]. Furthermore, the distinct photophysical and tumorigenic properties of BbF compared to its isomers (e.g., benzo[k]fluoranthene) preclude interchangeable use in toxicological or mechanistic studies [3].

Quantitative Differentiation Evidence for Benzo[b]fluoranthene (CAS 1397206-82-4) Against Closest Analogs


Mass Spectrometric Differentiation: 13C6-Label vs. Native Unlabeled Benzo[b]fluoranthene

The 13C6-labeled benzo[b]fluoranthene (CAS 1397206-82-4) exhibits a molecular ion mass shift of +6 Da compared to the native unlabeled compound (CAS 205-99-2). This mass difference is essential for accurate quantification via isotope dilution mass spectrometry (IDMS), as it allows for the complete spectral separation of the internal standard from the naturally occurring analyte .

Isotope Dilution Mass Spectrometry Environmental Analysis Analytical Chemistry

Comparative Tumorigenic Potency: Benzo[b]fluoranthene vs. Benzo[k]fluoranthene in Newborn Mouse Bioassay

In a direct comparative bioassay using newborn CD-1 mice, benzo[b]fluoranthene (B[b]F) demonstrated significant tumorigenic activity, whereas the structurally similar isomer benzo[k]fluoranthene (B[k]F) exhibited no tumorigenic response under identical assay conditions [1]. This stark difference in biological activity underscores the critical need for isomer-specific procurement and handling.

Toxicology Carcinogenicity PAH Risk Assessment

Mutagenic Equivalency Factor (MEF): BbF Exhibits 2.27× Higher Potency Than BkF in Standardized In Vitro Assays

Based on the widely adopted mutagenic equivalency factor (MEF) scheme, benzo[b]fluoranthene (BbF) has a calculated MEF of 0.25, which is more than double the MEF of 0.11 for benzo[k]fluoranthene (BkF) [1]. This quantitative metric is essential for prioritizing PAH mixtures in environmental risk assessment.

Genetic Toxicology Mutagenicity Risk Assessment

Comparative Tumor Initiating Activity: B[b]F Demonstrates Superior Potency Among Benzofluoranthenes

In a standardized mouse skin tumor initiation assay, benzo[b]fluoranthene (B[b]F) was identified as the most potent tumor initiator among the three major benzofluoranthene isomers (B[b]F, B[j]F, B[k]F). The study explicitly states that B[b]F activity was 'greater than that of B[j]F but less than that of benzo[a]pyrene' [1].

Carcinogenesis Tumor Initiation Mouse Skin Model

Comparative Photophysical Behavior: Singlet Oxygen Quenching Resistance Distinguishes BbF from BkF

A comparative photophysical study in n-heptane revealed a fundamental difference in the excited-state behavior of benzofluoranthene isomers. The first excited singlet state of benzo[b]fluoranthene (and fluoranthene) is not quenched by molecular oxygen in a diffusion-controlled process, whereas the fluorescence of benzo[k]fluoranthene originates from a 1La → 1A transition and exhibits different quenching dynamics [1].

Photophysics Spectroscopy Environmental Fate

Chromatographic Selectivity: Isomer-Specific GC Resolution Required for Accurate BbF Quantification

Standard 5% phenyl GC stationary phases fail to resolve benzo[b]fluoranthene from its isobaric isomer benzo[j]fluoranthene, resulting in co-elution and requiring the two to be reported as a combined sum [1]. This analytical challenge underscores the need for specialized 50% phenyl or ionic liquid stationary phases to achieve baseline separation of the benzofluoranthene isomers [2].

Gas Chromatography Isomer Separation Method Development

Optimal Research and Industrial Application Scenarios for 13C6-Benzo[b]fluoranthene (CAS 1397206-82-4)


Isotope Dilution Mass Spectrometry for Regulatory Environmental Monitoring

Laboratories performing PAH analysis per US EPA Method 610, ISO 18287, or similar regulatory frameworks utilize 13C6-Benzo[b]fluoranthene as a surrogate or internal standard. The +6 Da mass shift relative to native BbF allows for precise quantification of BbF in complex environmental matrices (e.g., soil, sediment, water) by compensating for matrix effects and instrument variability, a practice supported by its defined Mutagenic Equivalency Factor of 0.25, which necessitates accurate quantification for risk assessment [1].

Toxicological and Carcinogenicity Studies on PAH Mixtures and Individual Isomers

Researchers investigating the relative potency of PAH mixtures in in vitro or in vivo models rely on pure 13C6-BbF as a reference standard. Its established rank order of tumor initiating potency (BaP > B[b]F > B[j]F > B[k]F) and its significant tumorigenic activity in the newborn mouse bioassay make it a critical compound for studying non-alternant PAH activation pathways and for validating biomarkers of exposure and effect [2][3].

Method Development and Validation for Advanced Chromatographic Separations

Analytical chemists developing GC or LC methods for the resolution of critical PAH isomer pairs (specifically benzo[b]-, benzo[j]-, and benzo[k]fluoranthenes) use 13C6-BbF as a calibration and identification standard. The compound's known co-elution behavior on conventional 5% phenyl GC phases is used as a benchmark to evaluate the performance of new stationary phases, such as 50% phenyl polysilphenylene siloxane or ionic liquid columns, which are required to achieve baseline separation of these isomers [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzo[b]fluoranthene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.